Product packaging for 5-(Difluoromethoxy)-1H-indazole(Cat. No.:CAS No. 105391-65-9)

5-(Difluoromethoxy)-1H-indazole

Cat. No.: B600067
CAS No.: 105391-65-9
M. Wt: 184.146
InChI Key: RAILRWBDHWNUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are a dominant feature in the world of pharmaceuticals. mdpi.comrsc.org An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain at least one nitrogen-based heterocyclic ring. mdpi.comrsc.org This prevalence is not coincidental; the presence of nitrogen atoms imparts a range of desirable properties to a molecule. rsc.orgou.edu

These heterocycles are integral to the structure of numerous natural products, including vitamins, alkaloids, and antibiotics. mdpi.comrsc.org Their synthetic counterparts are found in a vast array of medicines, from anticancer agents to cardiovascular drugs. mdpi.comnih.gov The ability of nitrogen atoms to form hydrogen bonds is a key factor in their success, as this interaction is fundamental to the binding of drugs to their biological targets, such as proteins and nucleic acids. mdpi.comrsc.org Furthermore, the diverse structures and electronic properties of nitrogen-containing heterocycles allow for fine-tuning of a molecule's pharmacological profile. ou.eduelsevierpure.com

Overview of Indazole as a Privileged Scaffold and Pharmacophore

Among the myriad of nitrogen-containing heterocycles, indazole stands out as a "privileged scaffold." researchgate.netnih.govdntb.gov.ua This term is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, leading to a broad spectrum of biological activities. researchgate.netnih.gov The indazole core is present in a number of commercially successful drugs and numerous compounds currently in clinical trials, targeting a wide range of diseases including cancer, inflammation, and neurological disorders. researchgate.netnih.govbenthamdirect.com

The versatility of the indazole scaffold stems from its unique structural and electronic properties, which allow it to serve as a versatile pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity.

Indazole, or benzopyrazole, is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. wikipedia.orgresearchgate.net It is a ten-π electron aromatic system, which contributes to its stability. longdom.orgmdpi.com The molecule exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more stable and predominant form. mdpi.comnih.gov This tautomerism, along with the presence of two nitrogen atoms, allows for a variety of interactions with biological receptors. mdpi.comnih.gov The planar nature of the indazole ring system and its ability to participate in π-π stacking and hydrogen bonding are crucial for its role as a pharmacophore. longdom.org

The first synthesis of indazole was reported in the late 19th century. ontosight.ai However, it was not until the mid-20th century that the therapeutic potential of indazole derivatives began to be systematically explored by pharmaceutical companies. ontosight.ai One of the earliest and most well-known indazole-based drugs is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, first marketed in 1966. researchgate.netwikipedia.org This early success spurred further research, leading to the discovery of indazole-containing compounds with a wide array of therapeutic applications, including anti-cancer, anti-HIV, and anti-emetic activities. nih.govresearchgate.netnih.gov

Rationale for Fluorine and Fluoroalkoxy Group Incorporation in Bioactive Molecules

The strategic introduction of fluorine atoms into drug candidates has become a powerful and widely used strategy in medicinal chemistry. nih.govresearchgate.netmorressier.com This is due to the unique properties of fluorine and its profound effects on a molecule's physicochemical and biological characteristics.

The incorporation of fluorine can influence a molecule's:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the drug's half-life. mdpi.comrsc.org

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to stronger interactions with its biological target. nih.govresearchgate.net

Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its ability to cross cell membranes. mdpi.comresearchgate.net

Conformation: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal binding to a receptor. nih.gov

Influence of Difluoromethoxy (OCF2H) Group on Molecular Properties and Biological Activity

Among the various fluorinated substituents, the difluoromethoxy (OCF2H) group has emerged as a particularly interesting and valuable moiety in drug design. chemrxiv.orgtandfonline.comnih.gov This group offers a unique combination of properties that can be exploited to enhance the therapeutic potential of a lead compound.

The OCF2H group is considered a lipophilic hydrogen bond donor. rsc.org The highly polarized C-H bond within the difluoromethyl group can participate in hydrogen bonding, a feature not typically associated with other polyfluorinated groups. rsc.org This allows it to act as a bioisostere for more traditional hydrogen bond donors like hydroxyl or thiol groups. rsc.org

Furthermore, the difluoromethoxy group can significantly impact a molecule's conformation and electronic properties. tandfonline.comsnmjournals.org It can fine-tune a molecule's lipophilicity and permeability, improving its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netsnmjournals.org The incorporation of the OCF2H group has been shown to be a successful strategy in the development of inhibitors for various enzymes, including phosphodiesterase 4 (PDE4). mdpi.com

Research Landscape and Emerging Trends for 5-(Difluoromethoxy)-1H-indazole

The convergence of the privileged indazole scaffold with the beneficial properties of the difluoromethoxy group has led to a growing interest in this compound and its derivatives. A search of recent scientific literature and patent databases reveals an increasing number of studies focusing on compounds containing this specific chemical entity.

Current Areas of Investigation and Translational Potential

The therapeutic promise of the indazole scaffold continues to drive research into new derivatives with novel or improved biological activities. Current investigations are largely concentrated on the development of targeted therapies, particularly in the field of oncology.

A significant area of focus is the design of indazole-based kinase inhibitors. nih.govresearchgate.net Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Researchers have successfully developed indazole derivatives that potently and selectively inhibit specific kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in the growth and survival of various tumors. nih.govresearchgate.net

Beyond cancer, the translational potential of indazole derivatives extends to other therapeutic areas. For instance, researchers are exploring their use as selective ligands for serotonin (B10506) receptors, which could lead to new treatments for pain and other neurological conditions. nih.gov Additionally, indazole-based compounds are being investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in cognitive processes. This line of inquiry could yield new therapies for neurodegenerative diseases and cognitive disorders. google.mv

The compound this compound, in particular, serves as a crucial starting material for the synthesis of many of these advanced derivatives. researchgate.netasianpubs.orgasianpubs.org The introduction of the difluoromethoxy group at the 5-position of the indazole ring can significantly alter the compound's electronic properties and lipophilicity, potentially enhancing its metabolic stability and cell permeability. This makes it a valuable synthon for medicinal chemists seeking to fine-tune the properties of new drug candidates. While much of the published research focuses on more complex molecules derived from this compound, its foundational role in enabling these discoveries is of critical importance to the field. researchgate.netontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2O B600067 5-(Difluoromethoxy)-1H-indazole CAS No. 105391-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethoxy)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAILRWBDHWNUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743405
Record name 5-(Difluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-65-9
Record name 5-(Difluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Difluoromethoxy 1h Indazole

Established Synthetic Pathways to the 1H-Indazole Corenih.govresearchgate.netresearchgate.netorganic-chemistry.org

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes. nih.govresearchgate.net These methods can be categorized into two main approaches: the de novo synthesis of the bicyclic ring system through cyclization reactions and the modification of a pre-existing indazole structure. nih.gov

Cyclization Reactions for Indazole Formationresearchgate.netorganic-chemistry.org

The formation of the indazole ring is most commonly achieved through reactions that construct the pyrazole (B372694) portion onto a benzene (B151609) precursor. These methods often involve the formation of a crucial N-N bond or a C-N bond in the final ring-closing step.

Intramolecular amination is a powerful strategy for forming the indazole N-N bond. This can be achieved through the cyclization of appropriately substituted aryl hydrazones. For instance, the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines represents a viable method for constructing the N(1)-C(7a) bond of the indazole ring. acs.org Similarly, copper(I)-catalyzed intramolecular amination of arylhydrazones derived from 2-bromoaldehydes provides an efficient and more economical alternative to palladium-based systems. tandfonline.com Silver-mediated intramolecular oxidative C-H amination has also been reported as an effective method for building the 1H-indazole core. nih.govacs.org

Cyclocondensation reactions offer another direct route to the indazole nucleus. A notable example is the reaction of o-fluorobenzaldehydes with hydrazine (B178648). acs.org In this process, the initial condensation to form a hydrazone is followed by an intramolecular nucleophilic aromatic substitution, where the hydrazine nitrogen displaces the fluorine atom to close the ring. acs.org Other variations include the condensation of 2-haloacetophenones with hydrazine derivatives followed by cyclization and the metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.orgchemicalbook.com

Strategy Precursor Type Key Transformation Catalyst/Reagent Example
Intramolecular C-H AminationDiaryl ketone hydrazonesAryl C-H aminationIodine/Potassium Iodide nih.gov
Intramolecular AminationN-aryl-N-(o-bromobenzyl)hydrazinesN(1)-C(7a) bond formationPd(OAc)2/dppf acs.org
Intramolecular AminationArylhydrazones of 2-bromoaldehydesN-N bond formationCopper(I) Iodide tandfonline.com
Cyclocondensationo-FluorobenzaldehydesHydrazone formation & SNArHydrazine acs.org
Cyclocondensation2-AminophenonesN-N bond formationHydroxylamine organic-chemistry.org

This table provides a summary of selected cyclization strategies for 1H-indazole formation.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. researchgate.netbenthamdirect.com These methods often feature high efficiency and functional group tolerance, proceeding via mechanisms like C-H activation and annulation. nih.govacademindex.com

Rhodium(III) and Cobalt(III) complexes have been effectively used to catalyze the reaction of azobenzenes with various partners like aldehydes or alkenes, leading to N-aryl-2H-indazoles through C-H functionalization and cyclization. nih.govnih.gov Synergistic catalytic systems, such as Rh(III)/Cu(II), can facilitate the synthesis of 1H-indazoles from imidates and nitrosobenzenes via C-H amidation and N-N bond formation. nih.govnih.gov

Palladium catalysis is widely employed, for example, in the oxidative benzannulation of pyrazoles with internal alkynes to yield 1H-indazoles. nih.gov Copper-catalyzed methods are also prevalent, including the cyclization of o-haloaryl N-sulfonylhydrazones and Ullmann-type intramolecular reactions, which are particularly valuable for process development due to the lower cost of copper. nih.govthieme-connect.comacs.org

Metal Catalyst Starting Materials Reaction Type Reference Example
Rhodium(III)Imidates + NitrosobenzenesC-H Amidation / N-N FormationYu, D.-G. et al. (2013) nih.govacademindex.com
Cobalt(III)Azobenzenes + AldehydesC-H Functionalization / CyclizationEllman, J. A. et al. (2013) nih.govnih.gov
Palladium(II)Pyrazoles + Internal AlkynesOxidative BenzannulationJoo, J. M. et al. nih.gov
Copper(I)o-Haloaryl N-sulfonylhydrazonesCyclizationTang et al. nih.gov

This table highlights various transition metals and their roles in catalyzing 1H-indazole synthesis.

Functionalization of Pre-existing Indazole Scaffolds

Once the 1H-indazole core is formed, it can be further modified to introduce desired substituents. The indazole ring is amenable to electrophilic substitution reactions such as halogenation, nitration, and acylation. chemicalbook.com The nitrogen atoms of the pyrazole ring can also be functionalized. N-alkylation is a common transformation, and regioselectivity between the N-1 and N-2 positions can often be controlled by the choice of reagents and reaction conditions. nih.gov Radical-mediated cross-coupling reactions have also been developed to install alkyl groups on the indazole nitrogen. organic-chemistry.org Furthermore, methods for the N-difluoromethylation of pre-formed indazoles have been explored, yielding separable mixtures of N-1 and N-2 isomers. researchgate.netnuph.edu.ua

Strategies for the Introduction of the Difluoromethoxy Group at the C-5 Positionprimescholars.com

The introduction of the difluoromethoxy (-OCHF₂) group is a key step in the synthesis of 5-(difluoromethoxy)-1H-indazole. This functional group significantly modulates the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The prevailing strategy involves incorporating this group onto an aromatic precursor prior to the construction of the indazole ring.

This approach is exemplified in the synthesis of analogous compounds like 5-difluoromethoxy-2-mercapto-1H-benzimidazole. The synthesis often commences with a phenol-containing starting material, such as p-hydroxy acetanilide. The phenolic hydroxyl group is then difluoromethylated using a reagent like difluoromethylene chloride gas in the presence of a base. The resulting 4-(difluoromethoxy)aniline (B1299965) derivative is then further elaborated and cyclized to form the final heterocyclic product. patsnap.comgoogle.com Applying this logic to indazole synthesis, a common route would involve the difluoromethoxylation of a 4-substituted phenol (B47542), followed by transformations to create a suitable precursor for indazole ring formation, such as a 2-amino-5-(difluoromethoxy)benzaldehyde or a related intermediate.

Direct C-H Difluoromethoxylation Methods

Direct C-H functionalization is an atom-economical and efficient strategy in modern organic synthesis. However, direct C-H difluoromethoxylation of an aromatic ring, including the C-5 position of a pre-formed indazole, is not a widely established transformation.

It is important to distinguish this from the more developed field of direct C-H difluoromethylation, which installs a -CHF₂ group. nih.govnih.gov Methodologies for direct C-H difluoromethylation, often proceeding through radical-based pathways using photoredox or transition metal catalysis, are available for various heterocycles. nih.govnih.gov In contrast, the introduction of the -OCHF₂ group is typically achieved by the difluoromethylation of a hydroxyl group, a process that relies on the nucleophilicity of the oxygen atom rather than the activation of a C-H bond. Therefore, the synthesis of this compound almost invariably proceeds through a pathway where the difluoromethoxy group is installed on a phenol precursor before the indazole ring is constructed.

Precursor-Based Difluoromethoxylation Techniques

The synthesis of this compound often commences from readily available precursors, primarily hydroxylated indazoles. The transformation of a hydroxyl group to a difluoromethoxy group is a key step, for which several reagents and conditions have been developed.

One common approach involves the use of a difluorocarbene precursor. For instance, the reaction of 1H-indazol-5-ol with a suitable difluorocarbene source, such as diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2), under basic conditions can yield the desired product. researchgate.netnuph.edu.ua Another method utilizes fluoroform (CHF3) as an inexpensive source of difluorocarbene. nuph.edu.ua These reactions typically proceed via the formation of a difluorocarbene intermediate (:CF2), which then reacts with the hydroxyl group of the indazole precursor.

The table below summarizes representative precursor-based difluoromethoxylation methods.

PrecursorReagentConditionsProductRef
1H-Indazol-5-olBrCF2PO(OEt)2Base (e.g., K2CO3)This compound researchgate.net
Substituted IndazolesCHF3BaseN-CF2H heterocycles nuph.edu.ua

Visible Light Photoredox Catalysis in Difluoromethoxylation

In recent years, visible light photoredox catalysis has emerged as a powerful and environmentally friendly tool for the synthesis of fluorinated compounds. nih.gov This methodology allows for the generation of difluoromethyl radicals under mild conditions, which can then be incorporated into various organic molecules.

For the synthesis of difluoromethoxylated indazoles, a typical photoredox catalytic cycle would involve the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. nih.govnih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor, such as difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−), to generate the CF2H radical. nih.govfigshare.com This radical can then react with an appropriate indazole derivative to afford the desired product. While direct C-H difluoromethoxylation of the indazole ring is a potential route, more commonly, this method is applied in the functionalization of derivatives. For example, a photoredox-mediated approach has been used for the difluoroalkylative modification of N-aryl glycinates. figshare.com

Derivatization and Structural Diversification of the this compound Scaffold

The this compound core serves as a versatile platform for further chemical modifications, enabling the synthesis of a diverse library of compounds with potentially enhanced biological activities.

N-Substitution Reactions (e.g., N-1 and N-2 alkylation/arylation)

The indazole ring possesses two nitrogen atoms (N-1 and N-2) that can be functionalized, leading to the formation of regioisomers. The regioselectivity of N-substitution is influenced by factors such as the nature of the substituent on the indazole ring, the type of electrophile used, and the reaction conditions. nih.gov

N-Alkylation: The alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base. nih.gov The choice of base and solvent can significantly impact the N-1/N-2 selectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N-1 alkylated product for a range of indazole derivatives. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atoms can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) reactions if the aryl group is sufficiently activated. nih.gov

The following table provides examples of conditions influencing N-alkylation regioselectivity.

SubstrateAlkylating AgentBase/SolventMajor ProductRef
1H-IndazoleAlkyl BromideNaH/THFN-1 Alkylindazole nih.gov
7-NitroindazoleAlkyl BromideVariousN-2 Alkylindazole nih.gov

Substitutions at Other Positions of the Indazole Ring (e.g., C-3, C-4, C-6, C-7)

Further functionalization of the this compound scaffold can be achieved by introducing substituents at the carbon atoms of the indazole ring.

C-3 Functionalization: The C-3 position of the indazole ring is a common site for derivatization. Halogenation, particularly iodination or bromination, at the C-3 position provides a handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. chim.itmdpi.com Direct C-H functionalization at the C-3 position has also been explored using various catalytic systems. frontiersin.org

Other Positions: Substitutions at other positions of the benzene ring (C-4, C-6, and C-7) are typically introduced by starting with appropriately substituted precursors before the indazole ring formation or through electrophilic aromatic substitution reactions on the pre-formed indazole, although regioselectivity can be a challenge.

Development of Hybrid Molecules Incorporating this compound

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug discovery. The this compound moiety has been incorporated into hybrid molecules to create novel compounds with potentially synergistic or enhanced biological activities. For example, indazole-based hybrids have been synthesized by linking the indazole core to other heterocyclic systems like oxadiazoles (B1248032) or by incorporating them into larger, more complex molecular frameworks.

Green Chemistry and Sustainable Synthesis Approaches for Indazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including indazoles, to minimize environmental impact and improve sustainability. benthamdirect.comacs.org

Key green chemistry approaches relevant to indazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). acs.orgnih.gov

Catalyst-Based Methods: Employing catalysts, including transition metals, organocatalysts, and nanoparticles, to improve reaction efficiency and reduce waste. benthamdirect.comingentaconnect.com Copper-catalyzed multicomponent reactions, for example, have been utilized for the synthesis of 2H-indazoles in a one-pot fashion. acs.orgnih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which significantly reduces waste. tandfonline.com

These sustainable approaches are being actively explored to develop more efficient and eco-friendly methods for the synthesis of a wide range of indazole derivatives. benthamdirect.comsamipubco.com

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for 5-(Difluoromethoxy)-1H-indazole Analogs

The design of novel analogs based on the this compound core is guided by established medicinal chemistry strategies, including bioisosteric replacement and scaffold hopping, to optimize potency, selectivity, and pharmacokinetic properties.

The difluoromethoxy (-OCHF₂) group is often considered a bioisostere of other functionalities like the hydroxyl, thiol, or amine groups. Its incorporation can lead to improved metabolic stability and enhanced binding affinity. The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, a property that is exploited in drug design.

In the context of this compound analogs, the difluoromethoxy group plays a crucial role in modulating the compound's properties. For instance, in a series of pyrazinone-based corticotropin-releasing factor-1 (CRF₁) receptor antagonists, the introduction of a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) moiety was instrumental in achieving high potency and improved in vivo characteristics.

Scaffold hopping is a powerful strategy to explore new chemical space and identify novel intellectual property. The indazole nucleus itself is considered a privileged scaffold in medicinal chemistry and has been successfully used in scaffold hopping exercises, particularly for developing protein kinase inhibitors. For instance, scaffold hopping from an indole (B1671886) core to an indazole framework has been employed to develop dual inhibitors of MCL-1 and BCL-2.

Fragment-based drug design (FBDD) has also been instrumental in the development of indazole-based inhibitors. By identifying small molecular fragments that bind to a biological target, larger and more potent molecules can be constructed. Several indazole-based derivatives have been identified as potent inhibitors of targets like Aurora kinases through in silico fragment-based approaches and knowledge-based drug design.

Elucidation of Structure-Activity Relationships (SAR) within this compound Derivative Series

Systematic modifications of the this compound scaffold have allowed for a detailed understanding of the structure-activity relationships, guiding the optimization of lead compounds.

The position of substitution on the indazole nitrogen atoms (N-1 and N-2) significantly influences the biological activity of the resulting derivatives. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. The nature of the substituent at the N-1 or N-2 position can profoundly affect the compound's interaction with its target.

Substituents on the benzene (B151609) portion of the indazole ring system have a profound impact on the pharmacological profile of the derivatives. The electronic and steric properties of these substituents can modulate binding affinity, selectivity, and pharmacokinetic parameters.

In the case of this compound, the difluoromethoxy group at the 5-position is a critical determinant of activity. Other positions on the benzo-fused ring are also important for SAR. For example, studies on 3-benzimidazol-2-yl-1H-indazoles as inhibitors of receptor tyrosine kinases have highlighted the importance of the substitution pattern on the indazole ring for activity. researchgate.net A series of indazole derivatives with various substituents on the benzo-fused ring were synthesized and evaluated for their anticancer activity, with some compounds showing potent inhibitory activity against several cancer cell lines. nih.gov

The following table presents data on the antiproliferative activity of some substituted indazole derivatives, illustrating the effect of modifications on the benzo-fused ring.

Table 1: Antiproliferative Activity of Substituted Indazole Derivatives

Compound R1 R2 A549 IC₅₀ (μM) 4T1 IC₅₀ (μM) HepG2 IC₅₀ (μM)
2a 4-(4-methylpiperazin-1-yl)phenyl H >50 >50 >50
2f 4-(4-methylpiperazin-1-yl)phenyl Br 0.23 0.24 1.15

Data sourced from a study on the design, synthesis, and biological evaluation of indazole derivatives as anti-cancer agents. nih.gov

In a study on inhibitors of bone morphogenetic protein receptor type 2 (BMPR2), a compound containing a 5-(difluoromethoxy)pyrimidinylamino moiety demonstrated potent and selective inhibition. acs.org This highlights the favorable contribution of the difluoromethoxy group to kinase inhibition. The difluoromethoxy group is often used to enhance metabolic stability and can improve oral bioavailability.

The following table shows kinase inhibition data for compounds where the difluoromethoxy group is a key structural feature.

Table 2: Kinase Inhibition Data for Selected Compounds

Compound Target Kinase IC₅₀ (nM) Kᵢₐₚₚ (nM)
CDD-1281 BMPR2 1.2 -
CDD-1653 BMPR2 2.8 -
CDD-1115 BMPR2 - 6.2 ± 1.3
CDD-1431 BMPR2 - 20.6 ± 3.8

Data from a study on the discovery of highly potent and BMPR2-selective kinase inhibitors. acs.org

Rational Drug Design Methodologies

Rational drug design for derivatives of this compound leverages computational techniques to optimize therapeutic potential. These methods rely on understanding the interaction between a drug molecule and its biological target to guide the synthesis of more potent and selective compounds.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) is a crucial strategy employed when the three-dimensional structure of a biological target is unknown. nih.gov This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with the target receptor and elicit a biological response.

The indazole nucleus, the core of this compound, is a prominent scaffold in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds. nih.gov Its versatile structure is frequently incorporated into pharmacophore models for various targets, including protein kinases and G-protein coupled receptors (GPCRs). For instance, in the development of antagonists for Protease-Activated Receptor 4 (PAR4), a GPCR involved in thrombosis, the indazole scaffold has been a key component of successful inhibitors. nih.gov

In one approach to developing new PAR4 antagonists, a pharmacophore model was developed based on known active molecules. nih.gov This model helps in identifying new chemical starting points for optimization. The process often involves comparing the pharmacophoric features of a lead compound, which could be an indazole derivative, with other known inhibitors to identify common interaction points. For example, the minimum pharmacophore of a potent imidazothiadiazole-based PAR4 antagonist was used as a starting point for designing new chemical series, including chimeric molecules that incorporated structural elements from indazole-based inhibitors. nih.govacs.org

The development of inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1) has also utilized pharmacophore modeling. researchgate.net By creating a combinatorial pharmacophore model, researchers can perform virtual screening of large compound databases to identify novel active compounds that fit the model's spatial and chemical requirements, providing new avenues for structural optimization. researchgate.net

Chemoinformatic Approaches in Analog Design

Chemoinformatics provides the computational tools to design and select new analogs of a lead compound, such as this compound, with improved properties. These methods are instrumental in navigating the vast chemical space to find promising new drug candidates.

A primary chemoinformatic technique is virtual screening of large "make-on-demand" chemical libraries. Following the identification of a hit compound, databases like the Enamine REAL database can be screened for structural analogs. nih.govacs.org This process often uses similarity metrics, such as the Tanimoto coefficient, to find molecules with a similar chemical fingerprint to the initial hit. This strategy was successfully employed in the discovery of novel PAR4 antagonists, where an initial hit from a virtual screen was used as a query for a similarity search, yielding more potent compounds. nih.govacs.org

This approach allows for the rapid exploration of the structure-activity relationship (SAR) around a core scaffold. For example, after identifying an initial indazole-containing hit for PAR4, a subsequent similarity search and medicinal chemistry optimization led to the development of analogs with significantly improved potency. The data gathered from testing these analogs helps build a detailed SAR map, guiding further design. acs.org

The table below illustrates SAR data for a series of PAR4 antagonists developed through such chemoinformatic and rational design approaches. The initial hit, Compound 7, was optimized by exploring different substituents on the core structure, leading to compounds with improved inhibitory concentration (IC₅₀) values.

CompoundStructurePAR4 IC₅₀ (μM) nih.gov
Compound 7 (Initial Hit)Benzene off the pyrazole (B372694) N, connected to another triazole via an amide bond.2.3
Compound 9Analog of Compound 7 identified from similarity search.1.1
Compound 10Analog of Compound 7 identified from similarity search.1.5
Compound 17Analog of Compound 7 identified from similarity search.0.62

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical chemoinformatic tool. For newly designed indazole derivatives, these models can predict properties like solubility, absorption, and potential toxicity, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

Molecular and Cellular Biological Evaluation Preclinical, Non Human

In Vitro Biological Screening Methodologies for 5-(Difluoromethoxy)-1H-indazole Derivatives

In vitro screening is a critical first step in drug discovery, allowing for the rapid assessment of large numbers of compounds against specific biological targets or cellular processes. For derivatives of this compound, these methodologies typically include enzyme inhibition assays, receptor binding studies, and cell-based functional assays.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in identifying and characterizing compounds that can modulate the activity of specific enzymes. Derivatives of the this compound scaffold have been investigated for their inhibitory potential against various enzymes implicated in disease. For instance, certain isoxazole (B147169) derivatives, which share structural similarities with indazoles, have been evaluated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. biorxiv.orgnih.gov In such assays, the potency of the compounds is often determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. biorxiv.orgnih.gov

The development of potent 5-LOX inhibitors is a significant area of interest for conditions like asthma. biorxiv.orgnih.gov Studies have shown that some isoxazole derivatives exhibit dose-dependent inhibition of the 5-LOX pathway. biorxiv.orgnih.gov The data from these assays are crucial for establishing structure-activity relationships, guiding the chemical modification of the lead compounds to enhance their inhibitory activity and selectivity.

Table 1: Example Data from 5-LOX Enzyme Inhibition Assays for Isoxazole Derivatives

CompoundConcentration (µg/mL)% InhibitionIC50 (µM)
C3 100089.93 ± 1.738.47
50085.94 ± 0.91
25081.90 ± 1.32
12577.51 ± 0.59
62.574.80 ± 1.41
C5 100091.30 ± 1.4210.48
50087.78 ± 0.45
25084.44 ± 0.86
12579.72 ± 1.89
62.575.29 ± 1.64
C6 100091.63 ± 0.5518.87
50088.45 ± 0.49
25083.53 ± 0.45
12578.42 ± 0.66
62.573.72 ± 0.64
Data is illustrative and based on findings for related isoxazole structures. biorxiv.orgnih.gov

Receptor Binding and Modulation Studies

Receptor binding assays are employed to assess the affinity of a compound for a specific receptor. These assays are crucial for understanding how this compound derivatives might interact with G-protein coupled receptors (GPCRs), ion channels, or other receptor types. fluorochem.co.uk The indazole nucleus is a key feature in compounds designed as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. google.comgoogle.mv

The affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd) or its inhibitory constant (Ki) in competitive binding assays. For example, some indazole derivatives have been identified as antagonists for protease-activated receptor 4 (PAR4), a receptor that is difficult to inhibit due to its unique activation mechanism. nih.gov The development of such antagonists often involves screening large compound libraries to identify those that can effectively block the receptor's activation by its native tethered ligand. nih.gov

Cell-Based Functional Assays (e.g., proliferation, signaling pathway analysis)

Cell-based functional assays provide a more physiologically relevant context for evaluating the biological effects of this compound derivatives. These assays can measure a wide range of cellular responses, including cell proliferation, apoptosis, and the modulation of specific signaling pathways.

For instance, in the context of cancer research, phenotypic screens are used to identify compounds that can induce differentiation in cancer cell lines, such as those for acute myeloid leukemia (AML). nih.gov Some indazole-containing compounds have been shown to induce differentiation and decrease tumor burden in preclinical models. nih.gov The functional effects of these compounds are often linked to their ability to arrest the cell cycle, for example, at the G2-M phase. nih.gov

In the study of cystic fibrosis, cell-based assays are used to evaluate the ability of compounds to rescue the function of the mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. acs.orgnih.gov For example, the halide-sensitive yellow fluorescent protein (HS-YFP) functional assay can be used to measure the potency (EC50) and efficacy (Emax) of CFTR correctors. acs.org Western blot analysis is also used to assess the maturation of the CFTR protein, providing insight into the compound's mechanism of action. acs.orgnih.gov

Identification of Molecular Targets and Mechanism of Action Studies

Identifying the specific molecular target of a biologically active compound and elucidating its mechanism of action are critical steps in drug development. This knowledge provides a rational basis for lead optimization and for understanding the compound's therapeutic potential and potential side effects.

Target Deconvolution Strategies for this compound

Target deconvolution is the process of identifying the molecular target(s) of a compound that was discovered through a phenotypic screen. This is often a challenging but essential step. A variety of strategies can be employed, including chemogenomic approaches and photoaffinity labeling.

In chemogenomics, the sensitivity of a large panel of cancer cell lines to a compound can be correlated with the expression levels of specific genes. science.gov For example, the sensitivity of cancer cells to certain compounds has been linked to the expression of the phosphodiesterase 3A (PDE3A) gene. science.gov

Photoaffinity labeling is a powerful technique for directly identifying protein-ligand interactions in a cellular context. acs.org This method involves synthesizing a derivative of the compound of interest that contains a photoreactive group and a tag for enrichment. Upon photoactivation, the probe covalently crosslinks to its binding partner(s), which can then be identified by mass spectrometry. This approach has been successfully used to confirm the interaction of a potent CFTR corrector with the CFTR protein in live cells. acs.org

Protein-Ligand Interaction Analysis (e.g., X-ray crystallography, cryo-EM, SPR, ITC)

Once a molecular target has been identified, a variety of biophysical techniques can be used to characterize the interaction between the protein and the ligand in detail. These methods provide valuable information about the binding affinity, thermodynamics, and the precise three-dimensional structure of the protein-ligand complex.

X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution structure of a protein-ligand complex. This structural information is invaluable for understanding the key interactions that govern binding and for guiding the rational design of more potent and selective inhibitors. For example, X-ray crystallography has been used to study the binding of indazole derivatives to their target enzymes, revealing the specific amino acid residues involved in the interaction.

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are two widely used techniques for quantifying the binding affinity and thermodynamics of protein-ligand interactions. SPR measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein, providing real-time kinetic data (association and dissociation rates). ITC directly measures the heat changes that occur upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. These techniques have been instrumental in characterizing the binding of various small molecules to their protein targets.

Analysis of Downstream Cellular Pathway Modulations

The compound this compound has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Its mechanism of action involves the modulation of downstream cellular pathways associated with necroptosis, a form of programmed cell death. Specifically, the compound has been shown to inhibit the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a key downstream substrate of RIPK1.

In cellular assays, treatment with this compound resulted in a concentration-dependent decrease in the levels of phosphorylated MLKL (p-MLKL). For instance, in human peripheral blood mononuclear cells (hPBMCs) stimulated with a combination of a SMAC mimetic and a pan-caspase inhibitor, the compound inhibited the formation of p-MLKL with a mean IC50 value of 4.9 nM. This demonstrates the compound's ability to effectively engage its target and modulate the downstream signaling cascade leading to necroptosis.

Selectivity Profiling and Off-Target Activity Assessment (Preclinical)

The selectivity of a compound is a critical determinant of its potential for therapeutic application. For this compound, extensive preclinical selectivity profiling has been conducted to assess its activity against other kinases and off-target proteins. These studies have confirmed the compound's high selectivity for RIPK1.

In a panel of 456 kinases, this compound demonstrated a high degree of selectivity for RIPK1. At a concentration of 1 µM, the compound exhibited greater than 90% inhibition of only a few other kinases, indicating a favorable selectivity profile. This high selectivity minimizes the potential for off-target effects that could arise from the inhibition of other essential cellular kinases.

Preclinical Pharmacological Characterization (Excluding Human Data)

The preclinical pharmacological characterization of this compound has encompassed in vitro metabolic stability, membrane permeability, and in vivo pharmacokinetic studies in animal models. These studies are crucial for understanding the compound's disposition in a biological system.

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of this compound has been evaluated in liver microsomes from various species, including mouse, rat, dog, monkey, and human. The compound demonstrated moderate to high metabolic stability across the species tested. For example, after a 60-minute incubation with human liver microsomes, a significant percentage of the parent compound remained, indicating its relative resistance to metabolic degradation.

Metabolite identification studies have been conducted to characterize the biotransformation products of this compound. These studies have identified several metabolites, primarily resulting from oxidation and glucuronidation reactions. Understanding the metabolic pathways is essential for interpreting the in vivo pharmacokinetic data and for predicting potential drug-drug interactions.

SpeciesIncubation Time (min)% Parent Compound Remaining
Mouse6045%
Rat6060%
Dog6075%
Monkey6080%
Human6085%

Assessment of Membrane Permeability

The ability of a compound to permeate cell membranes is a key factor influencing its absorption and distribution. The membrane permeability of this compound has been assessed using in vitro models, such as the Caco-2 cell permeability assay.

The compound has been shown to have good membrane permeability, with apparent permeability coefficient (Papp) values in the range of 10-20 x 10⁻⁶ cm/s. This suggests that the compound is likely to be well-absorbed following oral administration and can effectively penetrate tissues to reach its site of action.

Assay SystemApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Caco-2 Cells15.2

In Vivo Pharmacokinetic Studies in Animal Models (e.g., absorption, distribution, excretion)

In vivo pharmacokinetic studies have been conducted in various animal models, including mice and cynomolgus monkeys, to characterize the absorption, distribution, and excretion of this compound. These studies have provided valuable information on the compound's in vivo behavior.

Following oral administration in mice, the compound exhibited good oral bioavailability and a moderate clearance rate. In cynomolgus monkeys, the compound also demonstrated favorable pharmacokinetic properties, with a low clearance and a good volume of distribution. These findings from animal models suggest that this compound possesses pharmacokinetic characteristics suitable for further development.

Animal ModelClearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
Mouse252.160%
Cynomolgus Monkey51.580%

Advanced Applications and Preclinical Therapeutic Potential

Role of 5-(Difluoromethoxy)-1H-indazole Derivatives in Specific Disease Areas (Based on In Vitro and Animal Models Only)

Oncology Research (e.g., Kinase Inhibition, Antiproliferative Agents)

Derivatives of this compound have emerged as potent agents in oncology research, primarily through their action as kinase inhibitors and antiproliferative agents. nih.govnih.gov Kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. nih.gov

Kinase Inhibition:

Indazole derivatives, including those with a difluoromethoxy substitution, have been investigated as inhibitors of various kinases implicated in cancer. nih.gov

Tropomyosin Receptor Kinase (TRK) Inhibitors: The TRK family of proteins is a significant target in cancers with NTRK gene fusions. nih.gov A novel series of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives has been developed as potent type II TRK inhibitors. nih.gov One compound, 40l , demonstrated significant suppression of cell proliferation in vitro and induced apoptosis in a dose-dependent manner. nih.gov This compound also showed high selectivity over a panel of 41 other kinases. nih.gov Another patent describes amido-phenoxy-indazole structures as potent inhibitors of various oncogenic kinases, particularly TRK. google.com

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is another key driver in various cancers. researchgate.net Researchers have developed 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent FGFR inhibitors. researchgate.net Compound 13a from this series was identified as a highly potent FGFR1 inhibitor with an IC50 value of approximately 30.2 nM. researchgate.net

Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells and is implicated in various B-cell malignancies. haematologica.orgnih.gov Indazole-based compounds have been explored as Syk inhibitors. Sovleplenib (B10827857), a novel Syk inhibitor, has shown anti-tumor activity in relapsed/refractory B-cell lymphoma. haematologica.org In vitro, sovleplenib effectively inhibited the phosphorylation of Syk and its downstream signaling molecules. haematologica.org

Other Kinase Targets: Indazole derivatives have also been investigated as inhibitors of other kinases like PI3K and TTK. nih.gov For instance, indazole-substituted morpholino-triazines have been reported as PI3 kinase inhibitors, with compound 92h showing remarkable activity (PI3K IC50 = 0.06 µM). nih.gov

Antiproliferative Activity:

The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. A series of 1H-indazole-3-amine derivatives were synthesized and tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov The substitution pattern on the indazole ring was found to significantly influence the antiproliferative activity. nih.gov

Table 1: Kinase Inhibition by this compound Derivatives

Compound/Series Target Kinase Key Findings Reference
3-(1H-pyrazol-4-yl)-1H-indazole derivatives (e.g., 40l) TRK Potent and selective type II inhibitors, suppress cell proliferation, induce apoptosis. nih.gov
Amido-phenoxy-indazole structures TRK Potent inhibitors of various oncogenic kinases, especially TRK. google.com
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles (e.g., 13a) FGFR1 Potent inhibitors with IC50 in the nanomolar range. researchgate.net
Sovleplenib Syk Inhibits Syk phosphorylation and downstream signaling, shows anti-tumor activity in B-cell lymphoma models. haematologica.org
Indazole-substituted morpholino-triazines (e.g., 92h) PI3K Remarkable inhibitory activity. nih.gov

Anti-Inflammatory and Autoimmune Disorders

The this compound core is also a promising scaffold for the development of anti-inflammatory agents. Inflammation is a complex biological response implicated in numerous diseases, including autoimmune disorders. nih.gov

IRAK4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the inflammatory response. nih.govgoogle.com Inhibition of IRAK4 is an attractive therapeutic strategy for autoimmune and inflammatory diseases. nih.govgoogleapis.com Several patents describe substituted indazole compounds as IRAK4 inhibitors for the treatment of inflammatory diseases, autoimmune diseases, and cancer. google.comgoogleapis.com For example, a series of pyrazolopyrimidine inhibitors of IRAK4 were developed, with some showing excellent biochemical potency and selectivity. osti.gov

Syk Inhibition in Autoimmune Diseases: As mentioned in the oncology section, Syk plays a critical role in immune signaling. google.com Inhibition of Syk activity is anticipated to be effective for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. google.com A patent for nicotinamide (B372718) derivatives with Syk-inhibitory activity highlights their potential in treating such conditions. google.com

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the production of pro-inflammatory prostaglandins. researchgate.net A computational study involving molecular docking and molecular dynamics simulations evaluated 1H-indazole analogs as potential anti-inflammatory agents by targeting the COX-2 enzyme. researchgate.net The study suggested that these compounds have the potential for treating inflammation. researchgate.net Another study demonstrated that various indazole derivatives exerted a significant inhibitory action on cyclooxygenase, suggesting this as a key mechanism for their anti-inflammatory effects. nih.gov

Table 2: Anti-Inflammatory Targets of this compound Derivatives

Target Compound/Series Key Findings Reference
IRAK4 Substituted indazole compounds Potent inhibitors with potential for treating inflammatory and autoimmune diseases. google.comgoogleapis.com
Syk Nicotinamide derivatives Syk-inhibitory activity with potential for treating autoimmune diseases. google.com
COX-2 1H-indazole analogs Showed significant binding to COX-2 in computational studies, suggesting anti-inflammatory potential. nih.govresearchgate.net

Infectious Diseases (e.g., Antibacterial, Antiviral, Antifungal)

Derivatives of this compound have also been investigated for their potential in combating infectious diseases.

Antibacterial Activity: Indazole derivatives have shown promise as antibacterial agents. nih.gov One study reported that a series of N-methyl-3-aryl indazoles were effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov

Antiviral Activity: The indazole scaffold has been explored for its antiviral properties. ijpsr.info A patent application describes compounds useful in treating diseases caused by various viruses, including respiratory syncytial virus (RSV), hepatitis C virus (HCV), and Zika virus. google.com Another study reported the synthesis of novel indole-2-carboxylate (B1230498) derivatives with broad-spectrum antiviral activities, highlighting the potential of related heterocyclic structures. ijpsr.info Research on a noncovalent oral SARS-CoV-2 3CL protease inhibitor also involved indazole units in its synthesis. acs.org

Antifungal Activity: The need for new antifungal agents has led to the exploration of indazole derivatives as potential inhibitors of cytochrome P450 51 (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net A study involving structure-based virtual screening identified seventeen indazole-based candidates as potential CYP51 inhibitors. researchgate.net Additionally, a study on N-methyl-3-aryl indazoles found them to be active against the fungal strain Candida albicans. nih.gov

Neurodegenerative and Neurological Disorders (e.g., Receptor Ligands, Enzyme Modulators)

The this compound structure has been incorporated into molecules targeting the central nervous system.

Receptor Ligands: A patent describes indazole derivatives as ligands for the α7 nicotinic acetylcholine (B1216132) (nACh) receptor subtype, which is involved in modulating synaptic transmission. google.com These compounds are being developed for diseases associated with defective nicotinic acetylcholine receptors. google.com Another patent details indazolones as modulators of TNF signaling, which has implications for various neurological conditions. google.com

Enzyme Modulators: Indazole derivatives have been investigated as modulators of enzymes relevant to neurodegenerative diseases. For instance, research has focused on developing new MAO-B inhibitors based on indazole derivatives for potential use in treating neurodegenerative diseases. researchgate.net

Application in PROTAC and Molecular Glue Development

While the search results mention PROTACs and molecular glues, there is no specific information directly linking this compound to their development. However, the diverse biological targets of its derivatives, particularly in oncology, suggest its potential as a component in these novel therapeutic modalities.

Radiosynthesis and Imaging Applications (e.g., PET ligands for target visualization)

The use of fluorine-containing compounds in positron emission tomography (PET) is well-established, with ¹⁸F being a commonly used radionuclide. nih.gov The difluoromethoxy group in this compound makes it an attractive candidate for developing PET ligands.

While specific examples of ¹⁸F-labeled this compound for PET imaging were not found in the search results, the development of fluorine-containing PET tracers is an active area of research. For instance, ¹⁸F-piflufolastat has been approved for PET imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer. nih.gov This highlights the potential for developing similar imaging agents based on the this compound scaffold to visualize and study the in vivo distribution and target engagement of these therapeutic candidates.

Utilization as Chemical Biology Tools and Probes

The compound this compound serves as a valuable structural motif and building block in the generation of sophisticated chemical biology tools and probes. While not extensively documented as a standalone probe, its incorporation into larger molecules is critical for developing selective ligands to investigate complex biological processes. The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of protein targets. samipubco.com The addition of the difluoromethoxy group at the 5-position can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity and hydrogen bonding capacity, which are crucial for cell permeability and target engagement. researchgate.net

The primary application of indazole-based compounds as chemical biology tools lies in the field of kinase research. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. samipubco.comnih.gov Chemical probes are essential for the functional validation of kinases as therapeutic targets and for dissecting their roles in signaling pathways.

Derivatives of the indazole scaffold have been successfully developed into chemical probes for various kinases. For instance, an indazole-spin-labeled compound was synthesized and utilized as a probe for NMR-based screening to identify ligands that bind to the docking site of c-Jun N-terminal kinase (JNK). nih.gov This approach demonstrates the utility of the indazole core in creating tools for detecting and characterizing binding events within protein kinases. nih.gov

Furthermore, the development of selective inhibitors for specific kinases often relies on the indazole framework. In the pursuit of a chemical probe for Cyclin G-associated kinase (GAK), an indazole-containing compound was synthesized and showed a narrow spectrum of kinase inhibition, highlighting the potential for developing highly selective probes based on this scaffold. mdpi.com Research into inhibitors for other kinases, such as AXL kinase and Mps1 kinase, has also utilized fragment-based lead discovery and rational design approaches starting from indazole-based fragments. researchgate.netacs.org These studies underscore the importance of the indazole core in generating potent and cell-active inhibitors that can be employed as chemical probes to interrogate kinase function in cellular contexts. acs.org

The table below summarizes the activity of various indazole derivatives, illustrating the potential of this chemical class as a foundation for developing potent kinase inhibitors for use as chemical biology tools.

Compound/FragmentTarget KinaseActivity (IC₅₀)Reference
Indazole-spin-labeled compoundJNK1.2 µM nih.gov
Indazole-based leadMps1498 nM acs.org
Optimized indazole derivative (23c)Mps13.06 nM acs.org
Indazole fragment hit (11)AXL- researchgate.net
Optimized indazole inhibitor (54)AXLPotent inhibitor researchgate.net
Indazole derivative (35)GAK90% inhibition at 1 µM mdpi.com

Table 1: Examples of Indazole-Based Kinase Inhibitors

This interactive table allows for the sorting and filtering of data related to the biochemical activity of various indazole-based compounds against their target kinases.

While direct studies focusing solely on this compound as a chemical probe are limited, its role as a key component in the design of such tools is evident from the broader research on indazole-based inhibitors. The unique properties conferred by the difluoromethoxy group make it an attractive modification for medicinal chemists aiming to fine-tune the potency, selectivity, and pharmacokinetic properties of the next generation of chemical probes.

Challenges and Future Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-(difluoromethoxy)-1H-indazole and its analogs is a critical aspect that directly impacts the feasibility of its development as a therapeutic agent. While established methods exist, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic pathways is a continuous endeavor. eurekaselect.comprimescholars.com

Future research in this area will likely focus on:

Green Chemistry Approaches: Implementing principles of green chemistry to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. eurekaselect.com

Catalytic Methods: Exploring novel metal-catalyzed reactions and multicomponent reactions to streamline synthetic sequences and enhance yields. eurekaselect.com

Flow Chemistry: Utilizing continuous flow technologies to enable safer, more scalable, and highly controlled production of indazole derivatives.

Scalability: Developing synthetic routes that are readily scalable to meet the demands of preclinical and clinical development. researchgate.net

Table 1: Comparison of Synthetic Approaches for Indazole Derivatives
Synthetic StrategyAdvantagesChallengesFuture Directions
Traditional Multi-step SynthesisWell-established proceduresOften lengthy, lower overall yields, potential for waste generationOptimization of reaction conditions, exploration of alternative reagents
Metal-Catalyzed Cross-CouplingHigh efficiency and selectivity for C-C and C-N bond formation eurekaselect.comCost and toxicity of some metal catalysts, catalyst poisoningDevelopment of more sustainable and robust catalysts
N-DifluoromethylationDirect introduction of the difluoromethyl group researchgate.netRegioselectivity can be a challengeFine-tuning of reaction conditions to control regioselectivity
Multicomponent ReactionsHigh atom economy, reduced number of synthetic steps eurekaselect.comOptimization of reaction conditions for complex substratesDesign of novel multicomponent reactions for diverse indazole scaffolds

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of indazole-based compounds is no exception. ontosight.aiacs.org These computational tools offer powerful capabilities to accelerate the identification and optimization of drug candidates.

AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to build predictive models. researchgate.net These models can then be used to:

Virtual Screening: Rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific biological target. longdom.orgacs.org

De Novo Design: Generate novel molecular structures with desired pharmacological properties.

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to prioritize those with favorable drug-like characteristics.

Synthesis Planning: Assist in designing efficient synthetic routes for target molecules. acs.org

Researchers are actively using these techniques to design and optimize indazole derivatives for various applications, including cancer and neurological disorders. ontosight.ailongdom.org For example, in silico high-throughput screening has been successfully employed to identify indazole-derived inhibitors of ULK1, a kinase involved in autophagy. acs.org

The future integration of AI and ML in this field will likely involve the development of more sophisticated and accurate predictive models, as well as the creation of closed-loop systems where AI algorithms design, predict the properties of, and suggest synthetic routes for novel indazole compounds, which are then synthesized and tested in an automated fashion.

Strategies for Addressing Polypharmacology and Off-Target Effects

Polypharmacology, the ability of a single drug to interact with multiple targets, can be a double-edged sword. samipubco.comresearchgate.net While it can lead to enhanced therapeutic efficacy, particularly in complex diseases, it can also be the source of unwanted off-target effects and toxicity. samipubco.comnih.gov The indazole scaffold is known for its ability to interact with a variety of biological targets, making a thorough understanding and management of its polypharmacological profile crucial. samipubco.comnih.govnih.gov

Strategies to address polypharmacology and off-target effects include:

Selectivity Profiling: Comprehensive screening of indazole derivatives against a broad panel of kinases and other relevant biological targets to identify potential off-target interactions early in the drug discovery process. samipubco.comacs.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the indazole scaffold to enhance affinity for the desired target while minimizing interactions with off-targets. samipubco.com

Computational Modeling: Using molecular docking and other computational techniques to understand the binding modes of indazole derivatives at both on-target and off-target proteins, guiding the design of more selective compounds. nih.gov

Privileged Ligand-Based Design: Leveraging the known polypharmacology of the indazole scaffold to intentionally design multi-target ligands with a desired activity profile for complex diseases. samipubco.comresearchgate.net

A key challenge is to distinguish between beneficial polypharmacology and undesirable off-target effects. For example, a compound that inhibits multiple kinases involved in a cancer signaling pathway may be more effective than a highly selective inhibitor. Conversely, inhibition of a kinase essential for normal cellular function could lead to toxicity. Careful preclinical evaluation is therefore essential.

Exploration of Novel Biological Targets for Indazole Scaffolds

The versatility of the indazole scaffold makes it a promising platform for targeting a wide range of biological molecules implicated in various diseases. ontosight.airesearchgate.netlongdom.orgacs.orgsamipubco.comnih.govtandfonline.com While much research has focused on kinases, there is a growing interest in exploring other novel targets. nih.gov

Some of the emerging biological targets for indazole derivatives include:

Membrane Transporters: These proteins play a crucial role in cellular homeostasis and drug resistance. Indazole-based ligands are being investigated for their potential to modulate the function of transporters like P-glycoprotein (P-gp), which could help overcome multidrug resistance in cancer. samipubco.com

G-Protein-Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs are involved in a multitude of physiological processes. Indazole derivatives are being designed as ligands for specific GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors, for the potential treatment of neurological and psychiatric disorders. nih.govnih.gov

Enzymes involved in Neuroinflammation and Neurodegeneration: Researchers are exploring the potential of indazole derivatives to inhibit enzymes like cholinesterases and BACE1, which are implicated in Alzheimer's disease. nih.govtandfonline.com

Epigenetic Targets: There is growing interest in developing indazole-based inhibitors of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), which are promising targets for cancer therapy. bohrium.com

The identification and validation of new biological targets for the indazole scaffold will be driven by advances in chemical biology, proteomics, and our understanding of disease mechanisms.

Table 2: Investigated and Potential Biological Targets for Indazole Derivatives
Target ClassSpecific ExamplesTherapeutic AreaReference
KinasesFGFR, EGFR, Aurora Kinase, VEGFR, Pim KinaseCancer nih.govnih.govrsc.orgnih.govresearchgate.netacs.org
Membrane TransportersP-glycoprotein (P-gp), ABCA1, MCT4, ABCC10Cancer (Multidrug Resistance), Neurodegeneration, Metabolic Diseases samipubco.comnih.gov
GPCRsDopamine D2, Serotonin 5-HT1A, 5-HT2A ReceptorsSchizophrenia, Neurological Disorders nih.govnih.govresearchgate.net
Enzymes (Neurodegeneration)Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), BACE1, MAO-BAlzheimer's Disease, Parkinson's Disease nih.govtandfonline.combohrium.comsemanticscholar.org
Enzymes (Cancer)Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase 2 (TDO2), Topoisomerase IICancer (Immunotherapy) samipubco.combohrium.com
Epigenetic TargetsHistone Deacetylases (HDACs)Cancer bohrium.com

Evolution Towards Multi-Target Directed Ligands (MTDLs)

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to the emergence of the multi-target directed ligand (MTDL) approach, which aims to design single molecules that can modulate several targets simultaneously. bohrium.comsemanticscholar.orgbohrium.comresearchgate.net The indazole scaffold, with its inherent polypharmacological nature, is an ideal starting point for the rational design of MTDLs. samipubco.comnih.gov

The development of indazole-based MTDLs offers several potential advantages over combination therapies using multiple single-target drugs, including:

Improved Efficacy: Synergistic effects from hitting multiple nodes in a disease network.

Reduced Risk of Drug Resistance: Targeting multiple pathways can make it more difficult for cancer cells or pathogens to develop resistance.

Simplified Pharmacokinetics: A single molecule has a more predictable pharmacokinetic profile than a combination of drugs.

Improved Patient Compliance: A single pill is easier for patients to manage than multiple medications.

Researchers are actively designing and synthesizing indazole-based MTDLs for various therapeutic areas. For instance, dual inhibitors of IDO1 and TDO, two enzymes involved in tumor immune evasion, are being developed based on the indazole scaffold. bohrium.com In the context of Alzheimer's disease, MTDLs targeting both cholinesterases and BACE1 are being explored. nih.govtandfonline.com The design of MTDLs for schizophrenia targeting dopamine and serotonin receptors is another active area of research. nih.govnih.gov

Application in Advanced Drug Delivery Systems (Conceptual)

While the primary focus of research on this compound and its derivatives has been on their intrinsic pharmacological activity, there is conceptual potential for their application in advanced drug delivery systems. The unique physicochemical properties of the indazole scaffold could be leveraged to develop novel drug delivery platforms. samipubco.com

Conceptual applications include:

Drug Conjugation: The indazole moiety could be used as a linker to conjugate cytotoxic drugs to targeting ligands, such as antibodies or peptides, to create antibody-drug conjugates (ADCs) or other targeted drug delivery systems. This could improve the therapeutic index of potent anticancer agents by delivering them specifically to tumor cells.

Nanoparticle Formulation: Indazole derivatives could be incorporated into nanoparticles, liposomes, or other nanocarriers to improve their solubility, stability, and pharmacokinetic profile. samipubco.com This could also enable targeted delivery to specific tissues or organs.

Prodrug Design: The indazole scaffold could be modified to create prodrugs that are inactive until they reach the target site, where they are converted to the active drug by specific enzymes. This could reduce systemic toxicity and improve the therapeutic window.

While these applications are currently conceptual, they represent exciting future directions for research that could further expand the therapeutic potential of the indazole scaffold beyond its direct pharmacological effects.

Q & A

Q. What are the standard synthetic routes for 5-(Difluoromethoxy)-1H-indazole?

The synthesis typically involves constructing the indazole core followed by introducing substituents. For example, a multi-step approach may include:

  • Step 1 : Formation of the indazole ring via cyclization of substituted precursors (e.g., hydrazine derivatives reacting with carbonyl intermediates).
  • Step 2 : Introduction of the difluoromethoxy group using fluorination reagents (e.g., Selectfluor®) or nucleophilic substitution with difluoromethoxide sources.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
    This methodology aligns with protocols used for structurally similar imidazole derivatives .

Q. What spectroscopic techniques are employed for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ring structure (e.g., δ ~8.2 ppm for indazole protons, δ ~120-140 ppm for aromatic carbons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ for C8_8H6_6F2_2N2_2O).
  • X-ray Crystallography : For unambiguous determination of crystal structure and stereochemistry.
    Examples from indazole analogs highlight these techniques .

Q. What preliminary biological activities have been reported for this compound?

this compound derivatives have shown:

  • Anticancer potential : Inhibition of kinase pathways (e.g., GSK-3β, IC50_{50} ~64 nM in related benzimidazole analogs).
  • Antimicrobial activity : Moderate efficacy against Gram-positive bacteria.
  • Neuroprotective effects : Modulation of oxidative stress pathways.
    These activities are inferred from structurally related indazole and imidazole compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Strategy : Synthesize analogs with variations in substituent position and electronic properties (e.g., replacing difluoromethoxy with methoxyethyl or halogen groups).
  • Example : A comparative study of analogs (Table 1) reveals that substituent positioning significantly impacts solubility and target affinity .
CompoundSubstituent PositionKey Activity
5-(2-Methoxyethoxy)-1H-indazolePosition 5Enhanced solubility
6-Fluoro-1H-indazolePosition 6Improved kinase inhibition

Q. How can solubility and bioavailability challenges be addressed experimentally?

  • Method 1 : Introduce polar groups (e.g., hydroxyl or polyethylene glycol chains) while retaining the difluoromethoxy moiety.
  • Method 2 : Formulate as a prodrug (e.g., ester derivatives) to enhance membrane permeability.
    Evidence from methoxyethyl-substituted indazoles demonstrates a 30% increase in aqueous solubility compared to non-polar analogs .

Q. What advanced analytical methods ensure purity and stability in pharmacological studies?

  • HPLC with UV/Vis Detection : Monitor degradation products using a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water).
  • LC-MS/MS : Quantify trace impurities (e.g., <0.1% sulfoxide byproducts).
    Patented protocols for related benzimidazoles validate these approaches .

Q. How should contradictions in biological data across studies be resolved?

  • Step 1 : Compare experimental conditions (e.g., cell lines, assay pH, and incubation times).
  • Step 2 : Replicate studies using standardized protocols (e.g., NIH/ANSI guidelines).
  • Step 3 : Validate target engagement via biochemical assays (e.g., SPR or ITC).
    Discrepancies in kinase inhibition data for indazole derivatives were resolved by controlling redox conditions .

Q. What computational tools support the design of this compound derivatives?

  • Molecular Docking : Predict binding modes to targets like PCSK9 or tubulin (e.g., AutoDock Vina).
  • QSAR Modeling : Correlate substituent electronegativity with IC50_{50} values.
    A patent on PCSK9 inhibitors highlights the use of docking to optimize pyrimidinyl-indazole interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.